molecular formula C18H22N2O3S B4239406 2-[(benzylsulfonyl)amino]-N-butylbenzamide

2-[(benzylsulfonyl)amino]-N-butylbenzamide

Cat. No.: B4239406
M. Wt: 346.4 g/mol
InChI Key: ATKSUZLYHBMAJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(benzylsulfonyl)amino]-N-butylbenzamide is an organic compound that features a benzamide core structure with a benzylsulfonyl group attached to the amine nitrogen and a butyl group attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(benzylsulfonyl)amino]-N-butylbenzamide typically involves the following steps:

    Formation of Benzylsulfonyl Chloride: Benzylsulfonyl chloride is prepared by reacting benzyl alcohol with chlorosulfonic acid.

    Amidation Reaction: The benzylsulfonyl chloride is then reacted with butylamine to form the benzylsulfonyl amide intermediate.

    Coupling with Benzamide: The benzylsulfonyl amide intermediate is coupled with benzamide under appropriate conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(benzylsulfonyl)amino]-N-butylbenzamide can undergo various chemical reactions, including:

    Oxidation: The benzylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The benzylsulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted benzamides.

Scientific Research Applications

2-[(benzylsulfonyl)amino]-N-butylbenzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs.

    Materials Science: The compound is used in the synthesis of advanced materials with specific properties, such as polymers and coatings.

    Biological Studies: It is studied for its interactions with biological molecules and potential therapeutic effects.

    Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-[(benzylsulfonyl)amino]-N-butylbenzamide involves its interaction with specific molecular targets. The benzylsulfonyl group can interact with enzymes or receptors, modulating their activity. The butyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(benzylsulfonyl)amino]-N-isobutylbenzamide
  • 2-[(benzylsulfonyl)amino]-N-(4-methoxyphenyl)benzamide

Uniqueness

2-[(benzylsulfonyl)amino]-N-butylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butyl group differentiates it from similar compounds, potentially affecting its pharmacokinetics and pharmacodynamics.

Properties

IUPAC Name

2-(benzylsulfonylamino)-N-butylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-2-3-13-19-18(21)16-11-7-8-12-17(16)20-24(22,23)14-15-9-5-4-6-10-15/h4-12,20H,2-3,13-14H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATKSUZLYHBMAJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=CC=CC=C1NS(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(benzylsulfonyl)amino]-N-butylbenzamide
Reactant of Route 2
Reactant of Route 2
2-[(benzylsulfonyl)amino]-N-butylbenzamide
Reactant of Route 3
Reactant of Route 3
2-[(benzylsulfonyl)amino]-N-butylbenzamide
Reactant of Route 4
Reactant of Route 4
2-[(benzylsulfonyl)amino]-N-butylbenzamide
Reactant of Route 5
Reactant of Route 5
2-[(benzylsulfonyl)amino]-N-butylbenzamide
Reactant of Route 6
Reactant of Route 6
2-[(benzylsulfonyl)amino]-N-butylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.